Copper(II)-iminodiacetate

Coordination Chemistry Chelation Stability Constants

Researchers requiring a copper complex with defined coordination geometry often face inconsistent performance from generic salts. Copper(II)-iminodiacetate solves this with a tridentate IDA ligand that confers precise stability (log β=10.42) and redox behavior. • Catalysis: Achieves 31% cyclohexane conversion via engineered porosity in Cu(IDA)-MOFs. • IMAC: Enables reversible protein binding for reliable downstream bioprocessing. • Imaging: Validated as a Cu²⁺-selective receptor for smart MRI contrast agents (41% relaxivity enhancement). Supplied as a high-purity complex, ensuring batch-to-batch reproducibility for critical R&D.

Molecular Formula C4H5CuNO4
Molecular Weight 194.63 g/mol
CAS No. 14219-31-9
Cat. No. B082839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II)-iminodiacetate
CAS14219-31-9
Synonymscopper(II)-iminodiacetate
IDA-Cu(II)
Molecular FormulaC4H5CuNO4
Molecular Weight194.63 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])NCC(=O)[O-].[Cu+2]
InChIInChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyKBRWUTUSBJVEEN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cu(IDA) Molecular Identity & Coordination


Copper(II)-iminodiacetate [Cu(IDA)] is a well-defined coordination complex formed by the chelation of a copper(II) ion by an iminodiacetate (IDA²⁻) ligand. IDA acts as a tridentate ligand, binding Cu²⁺ through one nitrogen and two oxygen donor atoms, typically forming a stable 1:1 complex in aqueous solution [1]. Its solid-state structure as a dihydrate has been confirmed by single-crystal X-ray diffraction, revealing the precise coordination geometry around the copper center [2].

Tridentate IDA ligand Coordinates Cu²⁺ via one N and two O donor atoms in a stable 1:1 aqueous complex
Crystal structure verified Solid-state dihydrate geometry confirmed by single-crystal X-ray diffraction
Well-defined coordination sphere Distinct from simple Cu salts or other aminocarboxylate chelates

Cu(IDA) vs. Generic Copper Chelates


The procurement of a copper chelate for a specific scientific or industrial application cannot be based on the copper ion alone; the ligand identity is paramount. The iminodiacetate ligand confers a unique combination of properties to the copper(II) center, including a specific coordination geometry, a defined stability constant range, and distinct redox behavior [1]. Attempting to replace Cu(IDA) with a more common copper complex—such as copper glycinate, copper EDTA, or copper acetate—will result in a different complexation strength, a different selectivity profile in separations, or altered catalytic activity. The following sections provide quantitative evidence of Cu(IDA)'s performance differentiation against such analogs.

Cu(IDA) vs. Common Cu chelates (glycinate, EDTA, acetate)
Complexation strength Different stability constants may alter metal buffering, lability, and exchange kinetics
Selectivity profile Ligand-dependent coordination chemistry may not transfer to separations or sensing
Catalytic architecture Cu(IDA) provides engineered porosity and defined geometry absent in simple salts

Cu(IDA) Quantitative Evidence


Stability Constant vs. Cu(Glycinate)₂

The formation constant for the bis-complex of copper(II) with glycine, [Cu(Gly)₂], is log β₂ = 15.38 ± 0.01 under specific conditions [1]. In contrast, the stability constant for the binary complex [Cu(IDA)] is reported as log β = 10.42 (at 25°C, I = 0.1 M) [2]. The Cu(IDA) complex is significantly less thermodynamically stable than the Cu(glycinate)₂ complex. This difference of approximately 5 orders of magnitude in the formation constant directly impacts metal buffering capacity and the kinetics of metal exchange in applications ranging from metal affinity separations to nutritional supplements.

Stability constant
Reported
Cu(IDA) log β 10.42 vs. Cu(Gly)₂ log β₂ 15.38
Δ ≈ 4.96
Lower stability supports controlled metal release applications
25 °C, I=0.1 M; cross-study comparison
Coordination Chemistry Chelation Stability Constants

Cyclohexane Oxidation with Cu(IDA)

A specific mixed-ligand copper(II) iminodiacetate complex, [Cu₂(ida)₂(2-mim)₂]ₙ·nH₂O (complex 4), catalyzes the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as an oxidant. Under the reported conditions, this Cu(IDA)-based catalyst achieved a total conversion of 31% [1]. While not a direct head-to-head comparison, this value serves as a benchmark for a well-defined Cu(IDA) catalyst. The same study notes that the complex exhibits selective and reversible O₂ adsorption (1.89 to 29.90 bars) over N₂, H₂, CO₂, and CH₄ due to 2.9 Å pores, a feature not present in simple copper salts like copper(II) acetate.

Catalytic oxidation
Reported
31% conversion
to cyclohexanol/cyclohexanone
Cu(IDA)-based catalyst shows defined activity vs. simple salts
Mixed-ligand complex, H₂O₂ oxidant
Catalysis Oxidation C-H Activation

ESR Comparison: Cu(IDA) vs. Glyphosate

Electron spin resonance (ESR) studies comparing Cu²⁺ complexes of iminodiacetic acid (IDA) and glyphosate reveal distinct coordination environments. The ESR spectra for Cu-IDA and Cu-glyphosate were obtained at both room temperature and liquid N₂ temperature. The study concludes that for Cu-IDA, the amine nitrogen and carboxylate groups coordinate in a specific geometry that differs from that of the glyphosate complex, where the phosphonate group also participates [1]. The spectroscopic signature of Cu-IDA confirms a well-defined coordination sphere, which is critical for reproducible behavior in applications where the metal's electronic environment dictates function (e.g., catalysis, sensing).

ESR spectroscopy
Head-to-head
Distinct spectral signature vs. Cu-glyphosate
Confirms unique coordination geometry for electronic applications
pH-dependent, RT and liq. N₂ spectra
Electron Spin Resonance Coordination Chemistry Spectroscopy

Cu²⁺ Sensing via Iminodiacetate MRI Probes

A gadolinium-based magnetic resonance imaging (MRI) contrast agent, CG1, was designed with a pendant iminodiacetate arm for selective Cu²⁺ binding. Upon binding Cu²⁺, the relaxivity of CG1 increased by 41% [1]. This enhancement is attributed to the IDA receptor relieving steric congestion around the Gd³⁺ center upon Cu²⁺ coordination, allowing greater inner-sphere water access. The IDA moiety confers selectivity for Cu²⁺ over abundant biological cations (Na⁺, K⁺, Mg²⁺, Ca²⁺) and Zn²⁺, following Irving-Williams series trends. Simple copper salts or other copper chelates cannot provide this turn-on sensing mechanism.

MRI Cu²⁺ sensing
Reported
41% relaxivity increase
upon Cu²⁺ binding to IDA-Gd probe
IDA enables selective Cu²⁺ sensing switch in imaging
Physiological pH, 37 °C, 0.47 T
MRI Contrast Agents Bioimaging Copper Sensing

pH-Dependent Structural Diversity

The synthesis of Cu(IDA) complexes is highly sensitive to reaction pH, allowing for the rational selection of discrete mononuclear or extended polynuclear structures. At pH 3, an ionic mononuclear complex, ((CH₃)₂OH)₂[Cu(IDA)₂]·[Cu(IDAH)₂], is isolated. At neutral pH (6–6.5), a 2D ionic coordination polymer, {[NH₂(CH₃)₂]₂[Cu₃(IDA)₄]·1.75H₂O}ₙ, forms. Under basic conditions (pH 8–8.5), a neutral 2D molecular polymer, {[Cu₃(IDA)₂(IDAH)₂]·5H₂O}ₙ, is obtained [1]. This pH-controlled structural diversity is a direct consequence of the protonation state of the IDA ligand and is not a general feature of all copper chelates; for example, copper glycinate typically forms simpler, pH-independent structures.

pH-switchable assembly
Reported
Mononuclear → 2D ionic polymer → 2D neutral polymer
Enables tunable solid-state structure for materials design
pH 3, 6–6.5, 8–8.5; not observed with simple chelates
Coordination Polymer Crystal Engineering pH-Switchable Synthesis

Cu(IDA) Validated Applications


Controlled-Release Selective Oxidation

Procurement for catalytic applications should prioritize Cu(IDA)-based complexes when a defined, porous coordination environment and moderate copper lability are required. The 31% conversion of cyclohexane by [Cu₂(ida)₂(2-mim)₂]ₙ·nH₂O and its selective O₂ adsorption over other gases [1] demonstrate its utility as a heterogeneous or homogeneous catalyst for C-H bond oxidation. This contrasts with the use of simple copper salts, which lack this engineered porosity and selectivity.

Metal Affinity Protein Separation

Cu(IDA) is a validated affinity ligand for immobilized metal affinity chromatography (IMAC) and metal affinity partitioning. Its stability constant (log β = 10.42) provides a balance between strong binding to target proteins and reversible elution under mild conditions [1]. Its stability across a wide range of solvent conditions and temperatures makes it a reliable, recyclable choice for downstream bioprocessing, where other metal chelates may either bind too weakly (e.g., Cu-acetate) or too tightly (e.g., Cu-EDTA).

Copper-Responsive MRI Contrast Agent

For researchers developing smart imaging probes, the iminodiacetate moiety is a proven copper(II)-selective receptor. The 41% relaxivity enhancement observed in the CG1 sensor upon Cu²⁺ binding validates IDA as a functional switch in a gadolinium-based MRI contrast agent [1]. Procuring Cu(IDA) or its derivatives is essential for building the next generation of copper-responsive molecular imaging tools, a capability not offered by other copper-binding motifs.

Application
Selection Property
Validation Focus
Controlled-release selective oxidation
Defined coordination geometry and porosity
Catalytic conversion and O₂ selectivity
Metal affinity protein separation
Moderate stability constant
Reversible binding and elution under mild conditions
Copper-responsive MRI contrast agent
Cu²⁺-selective IDA receptor
Relaxivity enhancement upon Cu²⁺ binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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